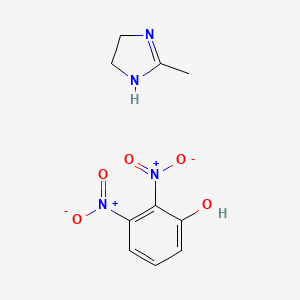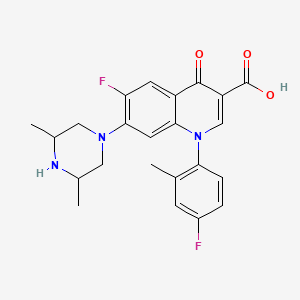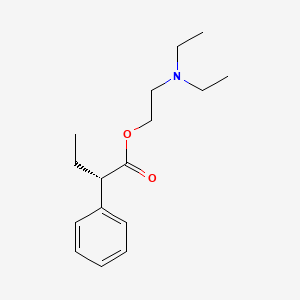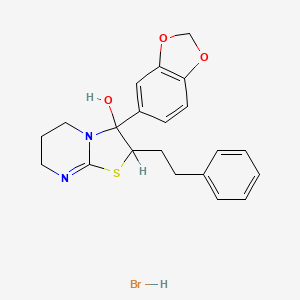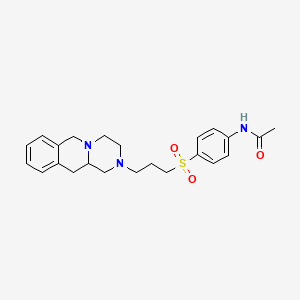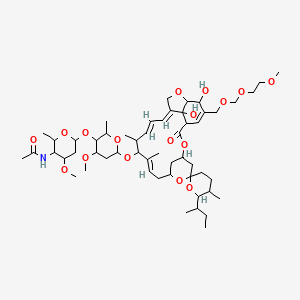
Avermectin A1a, 22,23-dihydro-4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are widely used in veterinary medicine and agriculture to control parasitic infections and pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of avermectin derivatives typically involves complex multi-step organic reactions. The starting material is often a naturally occurring avermectin, which undergoes various chemical modifications to introduce specific functional groups. Common steps include:
Hydrogenation: to reduce double bonds.
Acetylation: to introduce acetyl groups.
Methoxylation: to add methoxy groups.
Industrial Production Methods
Industrial production of avermectin derivatives usually involves fermentation processes using genetically modified strains of Streptomyces avermitilis, followed by chemical modification of the fermentation products. The process includes:
Fermentation: to produce the base avermectin compound.
Extraction and Purification: to isolate the desired product.
Chemical Modification: to introduce specific functional groups.
Chemical Reactions Analysis
Types of Reactions
Avermectin derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Avermectin derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as model compounds to study macrocyclic lactone chemistry.
Biology: Investigated for their effects on various biological systems, including their role as ion channel modulators.
Medicine: Explored for their potential in treating parasitic infections and other diseases.
Industry: Utilized in agriculture for pest control and in veterinary medicine for parasite management.
Mechanism of Action
The mechanism of action of avermectin derivatives involves binding to specific ion channels in the nervous system of parasites, leading to increased permeability to chloride ions. This results in hyperpolarization of the nerve cells, causing paralysis and death of the parasite. The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors.
Comparison with Similar Compounds
Avermectin derivatives can be compared with other macrocyclic lactones, such as:
Ivermectin: Another widely used anthelmintic with similar properties but different functional groups.
Milbemycin: A related compound with a similar mode of action but distinct structural features.
Uniqueness
Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives.
Properties
CAS No. |
148865-44-5 |
|---|---|
Molecular Formula |
C54H85NO17 |
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
N-[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-22-(2-methoxyethoxymethoxymethyl)-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C54H85NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,22,30-31,33-35,39-51,57,59H,12,17-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |
InChI Key |
PKWQNPKSKLYKFX-NLGMDJEFSA-N |
Isomeric SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


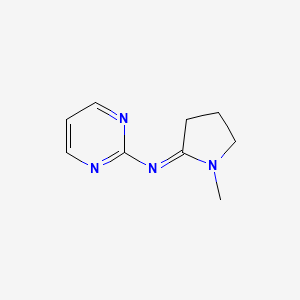
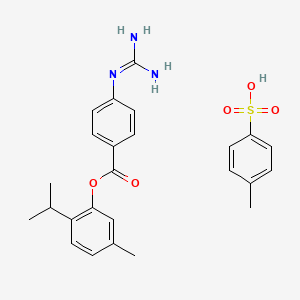

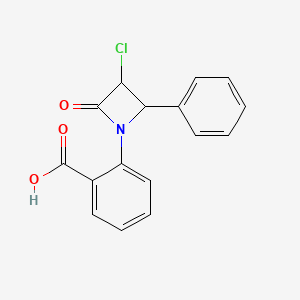
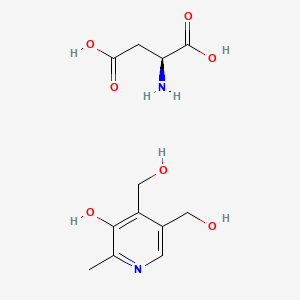
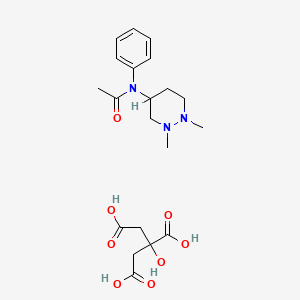
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
